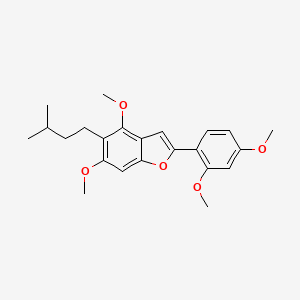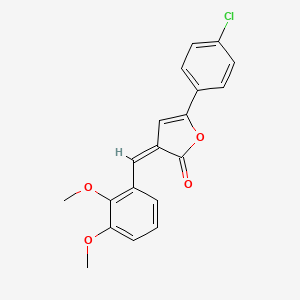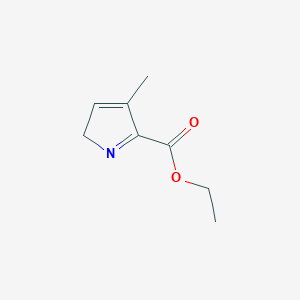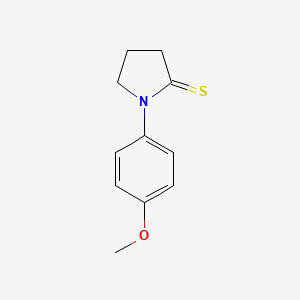
1-(4-Methoxyphenyl)pyrrolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)pyrrolidine-2-thione is a heterocyclic compound characterized by a pyrrolidine ring substituted with a methoxyphenyl group and a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)pyrrolidine-2-thione can be synthesized through several methods. One common approach involves the thionation of the corresponding lactam using reagents such as phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent . These reactions typically occur under mild conditions and yield the desired thione derivative efficiently.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxyphenyl)pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to yield the corresponding thiol or other reduced forms.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound’s unique properties may be leveraged in the development of new materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism by which 1-(4-Methoxyphenyl)pyrrolidine-2-thione exerts its effects is primarily through interactions with biological macromolecules. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the methoxyphenyl group may facilitate binding to hydrophobic pockets within enzymes or receptors, influencing their activity .
Comparaison Avec Des Composés Similaires
- 1-(4-Methylphenyl)pyrrolidine-2-thione
- 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione
- 3-Methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
Uniqueness: 1-(4-Methoxyphenyl)pyrrolidine-2-thione stands out due to its specific combination of a methoxyphenyl group and a thione group on the pyrrolidine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C11H13NOS |
|---|---|
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C11H13NOS/c1-13-10-6-4-9(5-7-10)12-8-2-3-11(12)14/h4-7H,2-3,8H2,1H3 |
Clé InChI |
KSKOVWLXAWDBLY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CCCC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


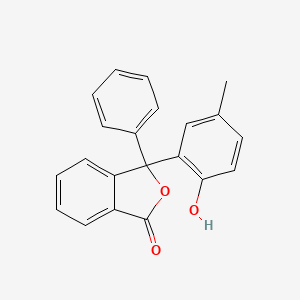

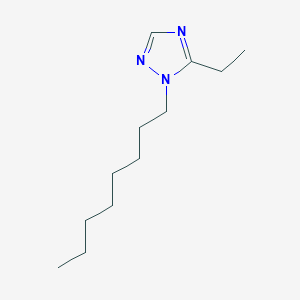
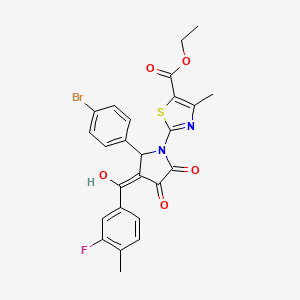
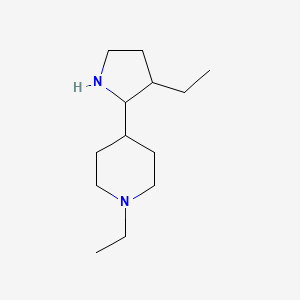
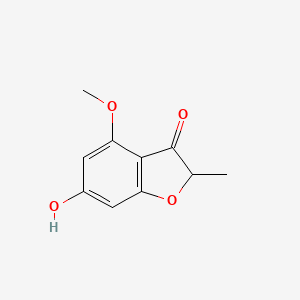
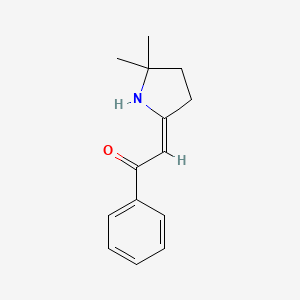
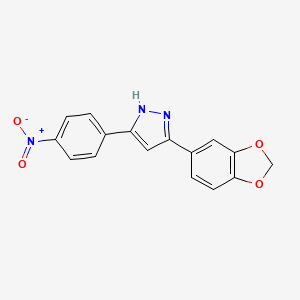
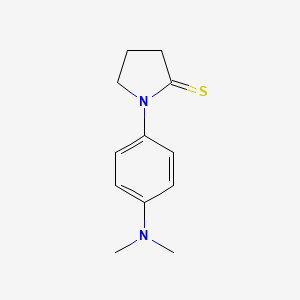
![Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-](/img/structure/B12880957.png)
![cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate](/img/structure/B12880965.png)
